molecular formula C14H10BrClN2O3 B6075452 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No. B6075452
M. Wt: 369.60 g/mol
InChI Key: LFBDRSDEVUPZGE-UHFFFAOYSA-N
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Description

3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor by binding to the ATP-binding site of the kinase and inhibiting its activity. This compound has also been shown to exhibit fluorescence in the presence of copper ions, suggesting that it may interact with copper ions in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole have been studied in vitro. This compound has been shown to inhibit the activity of various kinases, including Akt and ERK1/2. Additionally, this compound has been shown to exhibit fluorescence in the presence of copper ions, suggesting that it may be useful as a fluorescent probe for the detection of copper ions in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole in lab experiments include its potential as a kinase inhibitor, its fluorescence in the presence of copper ions, and its potential as a photosensitizer for photodynamic therapy. However, the limitations of using this compound include its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for research on 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole. One direction is to further investigate its potential as a kinase inhibitor for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for the detection of copper ions in biological samples. Additionally, further research can be conducted to investigate its potential as a photosensitizer for photodynamic therapy in cancer treatment.

Synthesis Methods

The synthesis of 3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been achieved using various methods. One such method involves the reaction of 5-bromo-2-furoic acid with 4-chloro-2-methylphenol in the presence of thionyl chloride to form 5-bromo-2-(4-chloro-2-methylphenoxy)acetyl chloride. This intermediate is then reacted with N-methyl-N-(2-hydroxyethyl)amine to form the desired compound. Other methods involve the reaction of 2-chloro-4-methylphenol with 5-bromo-2-furaldehyde followed by cyclization with hydrazine hydrate and acetic anhydride.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One such application is its use as a fluorescent probe for the detection of copper ions in biological samples. This compound has also been studied for its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential as a kinase inhibitor for the treatment of various diseases.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O3/c1-8-6-9(16)2-3-10(8)19-7-13-17-14(18-21-13)11-4-5-12(15)20-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBDRSDEVUPZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=NC(=NO2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole

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